4-Benzyloxy-2-methoxy-benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Organic and Medicinal Chemistry
The benzoic acid scaffold is a fundamental building block in the synthesis of more complex molecules. researchgate.net Its presence is noted in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities. researchgate.netpreprints.org In medicinal chemistry, benzoic acid derivatives are investigated for their potential in developing new therapeutic agents. nih.gov The versatility of the benzoic acid structure allows for chemical modifications that can fine-tune the properties of a molecule, influencing its biological interactions and efficacy. chemicalbook.comnih.gov
Contextualization of 4-Benzyloxy-2-methoxy-benzoic Acid within Aromatic Compound Research
This compound, with the chemical formula C15H14O4, is a specific example of a substituted benzoic acid. Its structure features a benzyloxy group at the 4-position and a methoxy (B1213986) group at the 2-position of the benzoic acid backbone. This particular arrangement of substituents imparts a balance of lipophilicity, from the benzyloxy group, and electronic effects from the methoxy group, making it a valuable intermediate in organic synthesis. The study of such specifically substituted aromatic compounds is crucial for understanding how different functional groups influence molecular properties and reactivity. The positions of these groups on the aromatic ring are critical; for instance, the carboxylic acid group in benzoic acid generally directs incoming electrophiles to the meta-position. quora.com However, the existing substituents on this compound will further modulate this reactivity.
Chemical and Physical Properties
The intrinsic properties of this compound are dictated by its molecular structure. These properties are essential for its handling, characterization, and application in further chemical synthesis.
| Property | Value |
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 85607-79-0 |
Table 1: Key Chemical and Physical Properties of this compound. Data sourced from .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. A common strategy is the benzylation of a precursor molecule, such as methyl 4-hydroxy-2-methoxybenzoate, followed by hydrolysis of the ester group to yield the final carboxylic acid.
Detailed analytical techniques are employed to confirm the structure and purity of the synthesized compound.
| Analytical Technique | Purpose | Typical Data for this compound |
| ¹H NMR | Structural confirmation | Aromatic protons at δ 7.3–7.5 ppm; methoxy singlet at δ ~3.8 ppm; benzyloxy methylene (B1212753) protons at δ ~5.1 ppm. |
| ¹³C NMR | Carbon environment confirmation | Signals consistent with aromatic carbons, methoxy, and benzyloxy carbons. |
| LC-MS (MH⁺) | Molecular weight confirmation | m/z 273 (consistent with C16H16O4 for the methyl ester). |
Table 2: Spectroscopic Data for the Characterization of this compound and its methyl ester. Data sourced from .
Research Applications
As a versatile chemical intermediate, this compound is utilized in the synthesis of more complex molecules. Its functional groups—the carboxylic acid, the ether linkages, and the aromatic rings—provide multiple sites for chemical modification. This allows for its incorporation into a variety of molecular frameworks, which is a key aspect of its utility in research and development, particularly in the pharmaceutical and materials science sectors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWLDXXQLJSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424321 | |
| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85607-79-0 | |
| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Benzyloxy 2 Methoxy Benzoic Acid
Established Synthetic Routes and Precursors
The synthesis of 4-Benzyloxy-2-methoxy-benzoic acid is primarily achieved through multi-step approaches that involve key chemical transformations. These routes are designed to selectively introduce the required functional groups onto the benzoic acid scaffold.
Multi-step Synthetic Approaches
The construction of this compound typically involves a sequence of reactions, often beginning with simpler, commercially available precursors. diva-portal.orgresearchgate.net A common strategy involves the protection of a hydroxyl group as a benzyl (B1604629) ether, followed by methylation of another hydroxyl group, and finally, ensuring the presence of the carboxylic acid functionality. The benzyloxy group is valued in organic synthesis as it can serve as a protective group for hydroxyl functionalities.
Role of 2-Methoxybenzoic Acid as a Starting Material
2-Methoxybenzoic acid, also known as o-anisic acid, serves as a crucial starting material in some synthetic pathways. medchemexpress.comnih.gov Its structure already contains the methoxy (B1213986) group at the desired position, simplifying the subsequent synthetic steps. The synthesis might then proceed by introducing a hydroxyl group at the 4-position, which is subsequently benzylated. Another approach involves the use of 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid), a phenolic compound that can be isolated from various plants, as a precursor. prepchem.commedchemexpress.com
Benzylation and Methylation Reaction Sequences
The introduction of the benzyl and methyl groups is a cornerstone of the synthesis. Benzylation is often achieved by reacting a phenolic precursor with benzyl bromide in the presence of a base. chemicalbook.com For instance, the synthesis of a related compound, benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate, involves the benzylation of orsellinic acid using benzyl bromide and potassium carbonate. scielo.br
Table 1: Key Reactions in the Synthesis of this compound and Related Compounds
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| Benzylation | Benzyl bromide (BnBr), Potassium carbonate (K2CO3) or Sodium hydroxide (B78521) (NaOH) | To introduce the benzyloxy group, often as a protecting group for a hydroxyl function. | chemicalbook.comscielo.br |
| Methylation | Methyl iodide (MeI) or Dimethyl sulfate (B86663) ((CH3)2SO4), Sodium hydride (NaH) or Potassium carbonate (K2CO3) | To introduce the methoxy group onto a hydroxyl function. | google.com |
| Esterification | Methanol (MeOH), Sulfuric acid (H2SO4) or Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | To convert a carboxylic acid to its corresponding ester. | diva-portal.orgnih.gov |
| Hydrolysis | Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) | To convert an ester back to a carboxylic acid. | scielo.br |
Esterification and Hydrolysis Processes
Esterification and hydrolysis are fundamental steps in many synthetic routes. The carboxylic acid group is often converted to an ester, such as a methyl or ethyl ester, to facilitate purification or to prevent it from interfering with subsequent reactions. diva-portal.orgnih.gov This can be achieved using an alcohol in the presence of an acid catalyst. diva-portal.org
Conversely, hydrolysis is employed to convert the ester back into the final carboxylic acid. This is typically accomplished by treating the ester with a strong acid or base. scielo.br For example, the hydrolysis of a methyl ester to yield the free carboxylic acid is a common final step in the synthesis of benzoic acid derivatives.
Advanced Synthetic Approaches and Chemo-selectivity
More advanced synthetic methods offer greater control over the reaction and can provide access to a wider range of analogues.
Directed Ortho-Metalation Strategies for Analogues
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing group, such as a methoxy or amide group, to guide a strong base to deprotonate the adjacent ortho position, creating a reactive aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of substituents.
In the context of 2-methoxybenzoic acid analogues, DoM allows for the selective introduction of substituents at the 3- and 6-positions. bohrium.comnih.govacs.org By carefully choosing the base and reaction conditions, chemists can control which ortho position is metalated. bohrium.comunblog.fr For example, using s-BuLi/TMEDA at low temperatures leads to deprotonation at the position ortho to the carboxylate group, while using n-BuLi/t-BuOK can result in a reversal of this regioselectivity. bohrium.comnih.govacs.org This methodology provides a versatile and efficient route to contiguously substituted 2-methoxybenzoic acid derivatives that are otherwise difficult to prepare. bohrium.comnih.govacs.org
Regioselective Synthesis of Substituted Isomers
The synthesis of specific isomers of substituted benzoic acids, such as derivatives of this compound, requires precise control over the position of incoming functional groups on the benzene (B151609) ring. This regioselectivity is often achieved through the strategic use of directing groups and carefully chosen reaction conditions. Key methodologies include directed ortho-metalation and regioselective alkylation of precursor molecules.
One of the most powerful strategies for the regioselective functionalization of methoxybenzoic acids is directed ortho-metalation (DoM). This approach utilizes the ability of a functional group, in this case, the carboxylic acid and the methoxy group, to direct deprotonation (metalation) to a specific adjacent position on the aromatic ring. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol.
Research by Nguyen, Castanet, and Mortier has demonstrated the utility of DoM for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acids. organic-chemistry.orgbohrium.comacs.orgnih.gov Their work highlights a significant finding: the regioselectivity of the metalation of unprotected 2-methoxybenzoic acid can be controlled by the choice of the lithiating agent. organic-chemistry.orgacs.orgnih.gov
Specifically, treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) leads to deprotonation exclusively at the C-6 position, which is ortho to the carboxylate group. organic-chemistry.orgacs.orgnih.gov The carboxylate is a stronger directing group under these conditions. Conversely, employing a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) reverses the regioselectivity, with metalation occurring at the C-3 position, ortho to the methoxy group. organic-chemistry.orgacs.orgnih.gov This reversal is a powerful tool for accessing different constitutional isomers from the same starting material.
The synthetic utility of this method is demonstrated by the variety of electrophiles that can be used to trap the lithiated intermediate, leading to a range of substituted 2-methoxybenzoic acids, which are precursors to substituted this compound isomers.
Table 1: Regioselective Functionalization of 2-Methoxybenzoic Acid via Directed Ortho-Metalation
| Lithiating Agent/Conditions | Site of Metalation | Electrophile | Product |
|---|---|---|---|
| s-BuLi/TMEDA, -78 °C | C-6 | MeI | 2-Methoxy-6-methylbenzoic acid |
| s-BuLi/TMEDA, -78 °C | C-6 | MeOD | 6-Deuterio-2-methoxybenzoic acid |
| s-BuLi/TMEDA, -78 °C | C-6 | I₂ | 6-Iodo-2-methoxybenzoic acid |
| s-BuLi/TMEDA, -78 °C | C-6 | C₂Cl₆ | 6-Chloro-2-methoxybenzoic acid |
| n-BuLi/t-BuOK | C-3 | MeI | 2-Methoxy-3-methylbenzoic acid |
| n-BuLi/t-BuOK | C-3 | I₂ | 3-Iodo-2-methoxybenzoic acid |
Data sourced from Organic Letters, 2006, 8, 765-768. organic-chemistry.orgacs.orgnih.gov
Another critical aspect of synthesizing substituted this compound isomers is the regioselective alkylation of precursor molecules like 2,4-dihydroxybenzoic acid. wikipedia.orgebi.ac.uk To obtain the desired 4-benzyloxy substitution, the hydroxyl group at the C-4 position must be selectively alkylated (in this case, benzylated) while the C-2 hydroxyl group remains free for subsequent methylation or other modifications.
Recent studies have focused on developing highly regioselective methods for the mono-alkylation of 2,4-disubstituted phenols. For example, research on the alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone has shown that using cesium bicarbonate (CsHCO₃) as the base in acetonitrile (B52724) can lead to excellent regioselectivity, favoring alkylation at the more acidic 4-hydroxyl group. nih.govnih.gov This method provides high yields of the 4-alkoxy-2-hydroxy-substituted products. nih.govnih.gov While these studies were not performed on 2,4-dihydroxybenzoic acid itself, the principles are applicable for the selective benzylation of the 4-position on a related benzoic acid precursor.
Table 2: Cesium Bicarbonate-Mediated Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
| Alkylating Agent | Product | Yield |
|---|---|---|
| Benzyl bromide | 4-(Benzyloxy)-2-hydroxybenzaldehyde | 94% |
| Ethyl bromoacetate | Ethyl 2-((4-formyl-3-hydroxyphenoxy)acetate | 95% |
| 1-Bromo-3-chloropropane | 4-(3-Chloropropoxy)-2-hydroxybenzaldehyde | 92% |
Data sourced from Tetrahedron Letters, 2022, 95, 153755. nih.govnih.gov
By combining these regioselective strategies—directed ortho-metalation to control substitution on the aromatic ring and selective alkylation to differentiate the two hydroxyl groups of a dihydroxybenzoic acid precursor—a variety of substituted isomers of this compound can be synthesized with high precision.
Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2 Methoxy Benzoic Acid
Oxidation Reactions of the Benzyloxy Moiety
The benzyloxy group contains a benzylic carbon atom that is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cleave the benzylic C-O bond. This reaction typically proceeds through the oxidation of the benzylic methylene (B1212753) (-CH₂-) group.
The mechanism involves the initial attack on the benzylic hydrogens. Under vigorous conditions (e.g., heating with KMnO₄), the benzylic carbon is fully oxidized. This leads to the cleavage of the benzyl (B1604629) group, ultimately yielding 4-hydroxy-2-methoxybenzoic acid and benzoic acid as the main products. While oxidation of a benzyl ether to the corresponding benzaldehyde (B42025) is possible with milder oxidants, the use of strong reagents like KMnO₄ generally results in complete cleavage.
Table 1: Expected Products of Benzyloxy Moiety Oxidation
| Starting Material | Reagent and Conditions | Major Products | Reaction Type |
| 4-Benzyloxy-2-methoxy-benzoic acid | KMnO₄, heat | 4-Hydroxy-2-methoxybenzoic acid, Benzoic acid | Oxidative Cleavage |
Reduction Pathways Leading to Hydroxyl or Alcohol Derivatives
The most significant reduction pathway for the benzyloxy group is its cleavage via catalytic hydrogenolysis to yield a hydroxyl group. This debenzylation is a common protective group strategy in organic synthesis. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. sigmaaldrich.comnacatsoc.org
The process involves the catalytic addition of hydrogen across the benzylic C-O bond, which is readily cleaved. This results in the formation of 4-hydroxy-2-methoxybenzoic acid and toluene. The reaction is generally clean and proceeds under mild conditions, such as at room temperature and atmospheric pressure of hydrogen, often in a solvent like ethanol. sigmaaldrich.comacs.org This method is highly selective for the benzyl ether and typically does not affect the aromatic ring or the carboxylic acid group under these mild conditions.
Table 2: Reduction of Benzyloxy Group via Catalytic Hydrogenolysis
| Reagent and Conditions | Product | Byproduct | Reaction Type |
| H₂, 10% Pd/C, Ethanol, Room Temperature | 4-Hydroxy-2-methoxybenzoic acid | Toluene | Catalytic Debenzylation |
Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group
Direct nucleophilic aromatic substitution to replace the methoxy group is energetically unfavorable due to the electron-rich nature of the benzene (B151609) ring. A more feasible transformation is the cleavage of the aryl methyl ether bond, which occurs via a nucleophilic attack on the methyl group (O-demethylation). This reaction can be achieved using strong Brønsted acids or Lewis acids. researchgate.netchem-station.com
Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective reagents for this purpose. masterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, followed by an SN2 attack on the methyl carbon by the halide anion (Br⁻ or I⁻), displacing a phenol (B47542) as the leaving group. masterorganicchemistry.commasterorganicchemistry.com This process typically requires high temperatures.
Lewis acids, particularly boron tribromide (BBr₃), are highly effective for O-demethylation under milder conditions. chem-station.comcommonorganicchemistry.com The reaction proceeds by the formation of a complex between the Lewis acid and the ether oxygen, which facilitates the nucleophilic attack by the bromide ion on the methyl group. chem-station.com For substrates like 2-methoxybenzoic acid, the cleavage can be accelerated due to intramolecular protonation of the methoxy oxygen by the adjacent carboxylic acid, which forms a stable six-membered ring intermediate. nih.gov This anchimeric assistance makes the O-demethylation at the C2 position particularly efficient.
Table 3: Reagents for O-Demethylation of the Methoxy Group
| Reagent | Conditions | Mechanism | Product |
| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Lewis acid-mediated SN2 | 4-Benzyloxy-2-hydroxy-benzoic acid |
| Hydrobromic Acid (47% HBr) | Heat (~130°C), with or without acetic acid | Brønsted acid-mediated SN2 | 4-Benzyloxy-2-hydroxy-benzoic acid |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile (B52724), heat | Lewis acid-mediated SN2 | 4-Benzyloxy-2-hydroxy-benzoic acid |
General Aromatic Ring Functionalizations
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. msu.eduyoutube.comyoutube.com The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents.
The benzyloxy (-OCH₂Ph) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to resonance donation of their lone pair electrons to the ring. msu.edu The carboxylic acid (-COOH) group is a deactivating, meta-directing group. In a competition, the powerful activating effects of the alkoxy groups dominate.
The positions ortho to the methoxy group are C1 (occupied) and C3. The positions ortho to the benzyloxy group are C3 and C5. The position para to the methoxy group is C5, and the position para to the benzyloxy group is C1 (occupied). Therefore, incoming electrophiles are strongly directed to the C3 and C5 positions, which are activated by both alkoxy groups and are not sterically hindered. For instance, bromination of the related compound 4-(benzyloxy)-2-bromo-1-methoxybenzene occurs at the position ortho to the methoxy group. nih.gov Thus, electrophilic substitution on this compound is expected to yield 3-substituted and/or 5-substituted products.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Benzyloxy-2-methoxy-3-nitro-benzoic acid and/or 4-Benzyloxy-2-methoxy-5-nitro-benzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-benzyloxy-2-methoxy-benzoic acid and/or 5-Bromo-4-benzyloxy-2-methoxy-benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-benzyloxy-2-methoxy-benzoic acid and/or 5-Acyl-4-benzyloxy-2-methoxy-benzoic acid |
Derivatization and Structural Modification of 4 Benzyloxy 2 Methoxy Benzoic Acid Scaffolds
Synthesis of Ester Derivatives
The carboxylic acid group of 4-benzyloxy-2-methoxy-benzoic acid is a prime target for derivatization, with esterification being one of the most fundamental transformations. The synthesis of ester derivatives is typically achieved by reacting the parent benzoic acid with an alcohol in the presence of an acid catalyst or by using a suitable coupling agent. This modification can significantly alter the compound's polarity, solubility, and pharmacokinetic profile.
A notable example of this derivatization is the formation of an ethyl ester. The synthesis of 4-benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester has been documented, demonstrating the feasibility of converting the carboxylic acid moiety into an ester, even with other substituents present on the aromatic ring. nih.gov This process involves the reaction of the benzoic acid with ethanol, typically under acidic conditions, to yield the corresponding ethyl ester.
Table 1: Example of Ester Derivative Synthesis
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Ethanol (in the presence of an acid catalyst) | This compound ethyl ester |
Formation of Amide Derivatives
The conversion of the carboxylic acid function to an amide is another critical derivatization strategy, leading to compounds with distinct chemical properties and biological activities. The synthesis of amide derivatives from this compound can be accomplished through several established synthetic routes.
A common method involves a two-step process where the benzoic acid is first converted to a more reactive intermediate, such as an acyl chloride, using a chlorinating agent like thionyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the desired amide. rsc.org
Alternatively, modern coupling agents can facilitate the direct formation of the amide bond between the benzoic acid and an amine, often under milder conditions and with higher yields. These reagents activate the carboxylic acid to promote the reaction. A variety of such agents are available, providing chemists with a flexible toolkit for amide synthesis.
Common Coupling Agents for Amide Synthesis:
DCC (N,N'-dicyclohexylcarbodiimide) , often used with an additive like DMAP (4-dimethylaminopyridine) . nih.govpensoft.net
NHS-TFA (N-hydroxysuccinimidyl trifluoroacetate) , which can be used to prepare an active ester intermediate that subsequently reacts with an amine. nih.gov
DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) , a highly efficient coupling reagent for peptide and amide bond formation. nih.gov
Table 2: General Methods for Amide Derivative Synthesis
| Starting Materials | Method/Reagents | Intermediate | Product |
|---|---|---|---|
| This compound, Amine (R-NH₂) | 1. Thionyl Chloride (SOCl₂) 2. Amine | 4-Benzyloxy-2-methoxy-benzoyl chloride | N-substituted-4-benzyloxy-2-methoxy-benzamide |
Halogenation and Nitro-Substitution Reactions
Modifying the aromatic ring of the this compound scaffold through electrophilic substitution reactions, such as halogenation and nitration, is a key strategy for altering electronic properties and creating new interaction points for biological targets.
Nitro-Substitution: The introduction of a nitro group (–NO₂) onto the benzene (B151609) ring has been demonstrated. The compound ethyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a known derivative, confirming that the scaffold can undergo nitration. nih.gov The positions of the existing benzyloxy and methoxy (B1213986) groups direct the incoming nitro group, typically to an electron-rich position on the ring.
Halogenation and Related Reactions: The introduction of halogen atoms (e.g., Cl, Br) is a common tactic in medicinal chemistry to modulate a compound's lipophilicity and binding interactions. While direct halogenation of the parent acid is synthetically feasible, related modifications are well-documented in similar structures. For instance, the introduction of a 2-halo-benzyloxy group at the 3-position of a related benzoic acid scaffold has been used to enhance biological activity. nih.gov Furthermore, reactions like chlorosulfonation, which introduces a sulfonyl chloride (–SO₂Cl) group, have been successfully applied to related methoxy-benzoic acid derivatives, showcasing another route to functionalize the aromatic ring. google.com
Table 3: Examples of Aromatic Ring Functionalization
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Nitro-4-benzyloxy-2-methoxy-benzoic acid nih.gov |
| Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | 4-Benzyloxy-2-methoxy-sulfonyl chloride-benzoic acid google.com |
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
The systematic introduction of a wide array of functional groups onto the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. The goal of SAR is to identify how specific chemical modifications influence a molecule's biological activity, thereby guiding the design of more potent and selective compounds.
Research on related benzoic acid derivatives has shown that even subtle changes to the scaffold can have profound effects. In one study focusing on protein kinase CK2 inhibitors, researchers designed analogs based on a 4-(thiazol-5-yl)benzoic acid scaffold. nih.gov They found that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while significantly enhancing antiproliferative activity against the A549 lung cancer cell line. nih.gov These findings underscore the importance of exploring substitutions on and around the benzoic acid core to optimize biological function.
Such studies often involve creating a library of compounds where functional groups are varied in terms of their size, electronics (electron-donating vs. electron-withdrawing), and hydrogen-bonding capacity to probe the specific interactions between the molecule and its biological target.
Table 4: Research Findings on a Related Benzoic Acid Scaffold for SAR
| Compound Modification | Target | Resulting Activity | Reference |
|---|---|---|---|
| Introduction of a 2-halo-benzyloxy group to the benzoic acid moiety | Protein Kinase CK2 | Maintained potent CK2 inhibition (IC₅₀ = 0.014-0.016 μM) | nih.gov |
| Introduction of a 2-methoxy-benzyloxy group to the benzoic acid moiety | Protein Kinase CK2 | Maintained potent CK2 inhibition (IC₅₀ = 0.014-0.016 μM) | nih.gov |
Synthesis of Complex Hybrid Molecules
Beyond simple derivatization, this compound can be employed as a foundational building block for the synthesis of larger, more complex hybrid molecules. This approach involves chemically linking the benzoic acid scaffold to other distinct chemical entities, such as other pharmacophores or bulky functional groups, to create novel compounds with potentially synergistic or unique properties.
One synthetic strategy involves coupling the benzoic acid with other complex cyclic systems. For example, a related 2,4-dimethoxy benzoic acid has been successfully coupled with 1-adamantanol (B105290) to create a 5-adamantanyl-2,4-dimethoxy benzoic acid derivative. google.com This hybrid molecule was then further derivatized into an amide, demonstrating a multi-step synthesis to produce a complex final product. google.com
The formation of these hybrid structures often relies on the robust coupling chemistry available for carboxylic acids. Reagents like DCC are frequently used to forge amide bonds between the benzoic acid core and another molecule containing an amine group, such as a triazole derivative, to create elaborate hybrid structures. pensoft.net This modular approach allows for the combination of different molecular fragments to explore a vast chemical space and develop innovative molecular architectures.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules like 4-Benzyloxy-2-methoxy-benzoic acid. It is employed to determine the optimized molecular structure, vibrational frequencies, and a host of electronic properties. researchgate.netactascientific.com DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are used to calculate the ground state energy and predict the three-dimensional geometry of the molecule with high accuracy. researchgate.netresearchgate.net These calculations are fundamental for understanding the compound's intrinsic properties. researchgate.net
The analysis of electron density distribution is crucial for identifying the reactive parts of a molecule. For derivatives of benzoic acid, this is often accomplished by calculating the Molecular Electrostatic Potential (MESP). researchgate.netrsc.org The MESP map visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. researchgate.net For this compound, the MESP would likely show negative potential around the carboxylic acid and ether oxygen atoms, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org
Table 1: Representative MESP Data for a Substituted Benzoic Acid
| Atomic Site | MESP Value (kcal/mol) | Predicted Interaction Type |
| Carbonyl Oxygen | -55.0 | Hydrogen Bond Acceptor |
| Hydroxyl Oxygen | -45.5 | Hydrogen Bond Acceptor |
| Aromatic Hydrogens | +20.0 to +30.0 | Weak Electrostatic |
| Benzylic Protons | +15.0 to +25.0 | Weak Electrostatic |
Note: This table contains representative data to illustrate the typical outputs of an MESP analysis; values are not specific to this compound.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com
The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) and benzyloxy-substituted aromatic ring, while the LUMO may be distributed over the carboxylic acid group and the benzene (B151609) ring. rsc.orgnih.gov This analysis helps predict how the molecule will interact with biological targets, such as enzymes or receptors, where HOMO-LUMO interactions govern the initial binding events. nih.gov
Table 2: Representative FMO Data from DFT Calculations
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.2 | Electron-donating capability (Nucleophilicity) |
| ELUMO | -1.5 | Electron-accepting capability (Electrophilicity) |
| EHOMO-LUMO Gap | 4.7 | Chemical reactivity and kinetic stability |
Note: This table contains representative data to illustrate typical FMO analysis outputs; values are not specific to this compound.
DFT calculations are also utilized to quantify the aromaticity of the benzene rings within this compound. Aromaticity is a key factor influencing a molecule's stability and reactivity. nih.govchem8.org Methods such as the Nucleus-Independent Chemical Shift (NICS) are employed to measure the magnetic shielding at the center of the aromatic rings. nih.gov A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. These studies can reveal how substituents like the benzyloxy and methoxy groups modulate the aromaticity of the core benzoic acid structure, which in turn can affect its interactions and chemical behavior. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. actascientific.com For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the compound into the binding site of a receptor and scoring the different poses based on a scoring function, which estimates the binding free energy. acs.org
Results from docking studies are presented as a binding energy or docking score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. acs.org The analysis also reveals key interacting amino acid residues and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
Table 3: Representative Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Kinase Domain | -9.2 | Lys72, Asp184, Leu173 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
| Albumin | -7.8 | Trp214, Arg218, Lys199 | Electrostatic, Hydrogen Bond, Hydrophobic |
Note: This table contains representative data to illustrate typical molecular docking outputs; values and targets are hypothetical for this compound.
Molecular Dynamics Simulations for Conformational Stability and Interaction Profiles
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects. nih.govuzh.ch These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. acs.org
Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov MD simulations provide a deeper understanding of the interaction profile, showing how the interactions evolve over time, which is crucial for assessing the viability of a potential drug candidate. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. dergipark.org.tr
The process involves calculating a set of molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, and steric parameters) for each compound in the series. nih.gov Statistical methods, like Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). dergipark.org.tr A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.netacs.org
Table 4: Example of a QSAR Equation
pIC50 = 0.65 * (cLogP) - 0.12 * (ELUMO) + 0.05 * (MR) + 2.54
| Descriptor | Coefficient | Description |
| cLogP | 0.65 | Calculated LogP (lipophilicity) |
| ELUMO | -0.12 | Energy of the LUMO (electronic property) |
| MR | 0.05 | Molar Refractivity (steric property) |
| n=30, r2=0.85, q2=0.75 | Statistical parameters of the model |
Note: This table presents a hypothetical QSAR model to illustrate the concept. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. n = number of compounds, r² = correlation coefficient, q² = cross-validated correlation coefficient. dergipark.org.tr
Topological Analyses (AIM, ELF, LOL, RDG)
Computational and theoretical investigations employing topological analyses such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) provide profound insights into the chemical bonding, electron distribution, and non-covalent interactions within a molecular system.
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies that have performed and published detailed topological analyses (AIM, ELF, LOL, RDG) on this compound. While experimental and other computational data exist for this compound and its analogues, specific research detailing the bond critical points, electron localization, and visualization of non-covalent interactions through these particular quantum chemical methods is not publicly available at this time.
Therefore, the presentation of detailed research findings and data tables for the topological analyses of this compound cannot be provided.
Applications in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
4-Benzyloxy-2-methoxy-benzoic acid is a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a benzyloxy group, provides a unique combination of reactivity and stability, making it a valuable intermediate for constructing more complex molecules. The benzyloxy group often functions as a protecting group for a phenol (B47542), which can be removed at a later synthetic stage, while the methoxy and carboxylic acid groups offer sites for various chemical transformations.
The utility of this compound as a foundational scaffold is demonstrated in the synthesis of intricate molecular architectures. For instance, it can be a key starting material for producing substituted anilino-benzoic acids. A notable example is the synthesis of 2-(4-benzyloxyphenylamino)-5-methoxybenzoic acid, a complex molecule prepared through a copper-catalyzed Ullmann condensation. In this multi-step process, 2-bromo-5-methoxybenzoic acid is coupled with 4-benzyloxyaniline in the presence of potassium carbonate and cupric acetate (B1210297) monohydrate. prepchem.com This reaction highlights how the core structure of this compound's analogues can be elaborated into more complex systems.
The diverse reactivity of its functional groups allows for a range of chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives. The aromatic ring can undergo electrophilic substitution, and the benzyloxy group can be cleaved to reveal a reactive hydroxyl group. This versatility makes it an important intermediate for creating a variety of complex organic structures.
Table 1: Key Reactions in the Synthesis of a Complex Molecule from a Benzoic Acid Analogue
| Step | Reactants | Reagents | Product | Purpose of Transformation |
| 1 | 2-bromo-5-methoxybenzoic acid, 4-benzyloxyaniline hydrochloride | Potassium carbonate, Cupric acetate monohydrate, DMF | 2-(4-benzyloxyphenylamino)-5-methoxybenzoic acid | Formation of a C-N bond via Ullmann condensation |
| 2 | Crude product from step 1 | Toluene | Purified bright yellow crystalline product | Purification by recrystallization |
Precursor for Pharmaceutically Relevant Scaffolds
The structural motifs within this compound are found in various pharmaceutically active compounds, establishing it as a key precursor for drug discovery and development. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.
One of the significant applications of this chemical scaffold is in the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists. nih.govsci-hub.senih.gov PPARα is a crucial drug target for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Research has focused on creating novel PPARα agonists by designing hybrids of chalcones and fibrates, which are known lipid-lowering agents. In these synthetic pathways, 4-benzyloxy benzaldehyde (B42025) derivatives are used as key intermediates. sci-hub.senih.gov These are then reacted with other molecules to create complex chalcone (B49325) structures which, after further modification, yield potent PPARα agonists. For example, a series of 4-benzyloxy chalcone fibrate hybrids were synthesized and showed significant anti-hyperlipidemic activity in animal models. sci-hub.senih.gov
Derivatives of this compound have also shown potential as anticancer agents. Studies have indicated that compounds with this core structure can inhibit the proliferation of cancer cells in vitro. This has led to further investigation into its potential as a lead compound for developing new cancer therapies. The specific mechanisms of action are still under investigation but are thought to involve interactions with key cellular pathways that control cell growth and survival.
Table 2: Examples of Pharmaceutically Relevant Scaffolds Derived from Benzyloxy-benzoic Acid Precursors
| Scaffold Type | Therapeutic Target | Example Compound Class | Reported Biological Activity | Reference |
| PPARα Agonist | Peroxisome proliferator-activated receptor alpha | 4-Benzyloxy chalcone fibrate hybrids | Anti-hyperlipidemic, Antioxidant | sci-hub.senih.gov |
| Anticancer Agent | Cancer cell proliferation pathways | Benzoic acid derivatives | Inhibition of cancer cell growth in vitro |
Intermediate in Natural Product Synthesis
This compound and its structural analogues serve as important intermediates in the total synthesis of complex natural products. One such natural product is Ailanthoidol, a compound isolated from Chinese herbal medicine that exhibits a range of biological activities. nih.gov While detailed synthetic schemes starting directly from this compound are not always fully elaborated in all literature, its role as a key precursor has been noted. The synthesis of Ailanthoidol involves the construction of a benzofuran (B130515) core, a common motif in many natural products. nih.govnih.gov
The total synthesis of Ailanthoidol has been achieved through various routes, often involving the strategic use of precursors that contain the characteristic benzyloxy and methoxy substitutions. For example, one reported synthesis of Ailanthoidol starts from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) and utilizes a Stille coupling reaction as a key step to construct the benzofuran ring system. nih.gov The benzyloxy group in related starting materials serves as a crucial protecting group that can be removed in the final stages of the synthesis to yield the natural product. The strategic placement of the methoxy group also plays a vital role in guiding the regioselectivity of the reactions and influencing the electronic properties of the molecule.
Role in Material Science Applications (e.g., Polymeric Materials)
While direct applications of this compound in polymeric materials are not extensively documented, the structural elements of this compound are relevant to the design of advanced materials, particularly liquid crystals and specialized polymers. Benzoic acid derivatives, in general, are known to form liquid crystals through hydrogen bonding interactions, which are crucial for their self-assembly into ordered structures. nih.gov
The benzyloxy group, in particular, is a component in some liquid crystalline compounds. For example, the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic liquid crystal, involves the use of 4-benzyloxyphenol as a key intermediate. nih.govtubitak.gov.tr This molecule, which shares the benzyloxy-phenyl moiety with this compound, is esterified with a substituted benzoic acid to create the final liquid crystalline material. nih.govtubitak.gov.tr The presence of the rigid aromatic cores and flexible terminal chains, such as the benzyloxy group, is essential for the formation of mesophases. nih.gov
Furthermore, methoxy-substituted phenolic compounds derived from natural sources like ferulic acid have been used to create bio-based polymers. For instance, 2-methoxy-4-vinylphenol, a styrene-like monomer, has been functionalized and polymerized to produce both thermoplastics and thermoset polymers. synthon-chemicals.com This demonstrates the potential of the methoxy-phenyl group, a core component of this compound, in the development of sustainable polymeric materials. The incorporation of such functional groups can influence the thermal and mechanical properties of the resulting polymers. synthon-chemicals.com
Ligand Chemistry and Coordination Compound Formation
Utilization as a Ligand in Metal Complex Synthesis
Substituted benzoic acids, including derivatives of 4-benzyloxy-benzoic acid, are valuable ligands in the synthesis of coordination compounds due to the versatile coordinating ability of their carboxylate groups. Research has demonstrated the use of 4-benzyloxy-benzoic acid and its derivatives in forming complexes with lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). nih.gov These ligands are particularly interesting for their potential to act as "antenna" ligands, which can absorb UV light and transfer the energy to the central metal ion, resulting in the characteristic luminescence of the lanthanide.
In the synthesis of these complexes, the benzoic acid derivative is typically deprotonated to its carboxylate form, which then coordinates to the metal ion. The synthesis process often involves the reaction of the lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent system, sometimes under hydrothermal conditions. The resulting complexes can exhibit various nuclearities, from mononuclear and dinuclear species to one-dimensional coordination polymers. nih.gov For instance, a study on 3-methoxy-4-benzyloxy-benzoic acid with Tb³⁺ revealed the formation of an infinite one-dimensional coordination polymer. nih.gov
The general utility of such ligands is summarized in the following table:
| Ligand Feature | Utility in Synthesis | Resulting Complex Type |
| Carboxylate Group | Primary coordination site for metal ions. | Mononuclear, Dinuclear, Coordination Polymers |
| Benzyloxy Group | Influences solubility and crystal packing. | Crystalline solids |
| Aromatic Rings | Participate in intermolecular interactions and act as a chromophore. | Luminescent materials |
Influence of Substituents on Coordination Modes and Photophysical Properties (e.g., Lanthanide Complexes)
Coordination Modes:
The carboxylate group of benzoic acid derivatives can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric hindrance from other ligands or parts of the same ligand, and the reaction conditions. In complexes with 4-benzyloxy-benzoic acid derivatives, both bidentate chelating and bridging modes have been observed. For example, in a dinuclear Tb³⁺ complex with 4-benzyloxy-benzoic acid, the carboxylate ligands exhibit both of these modes. In contrast, the introduction of a methoxy (B1213986) group in the 3-position led to a one-dimensional polymer where the carboxylate groups act as bridging ligands connecting the Tb³⁺ ions. nih.gov It is plausible that 4-benzyloxy-2-methoxy-benzoic acid would also favor bridging coordination modes, potentially leading to polymeric structures.
Photophysical Properties:
In lanthanide complexes, the ligand's ability to absorb energy and efficiently transfer it to the metal ion is paramount for strong luminescence. The substituents on the ligand are key to tuning these properties.
Electron-donating groups: The presence of an electron-donating group like a methoxy group on the aromatic ring of 4-benzyloxy-benzoic acid can increase the electron density of the ligand. nih.gov This enhancement of the "antenna effect" can lead to improved photoluminescence of the lanthanide complex.
Energy Level Matching: The efficiency of energy transfer also depends on the energy gap between the triplet state of the ligand and the emissive energy level of the lanthanide ion. A good match leads to efficient sensitization and bright luminescence. The weaker photoluminescence observed in some Eu³⁺ complexes with 4-benzyloxy-benzoic acid derivatives has been attributed to a poor match between the triplet energy levels of the ligand and the emitting level of the Eu³⁺ ion. nih.gov
The expected influence of the substituents of this compound is detailed below:
| Substituent | Position | Electronic Effect | Influence on Photophysical Properties |
| Methoxy (-OCH₃) | 2 | Electron-donating | Potentially enhances ligand-to-metal energy transfer, leading to improved luminescence. |
| Benzyloxy (-OCH₂C₆H₅) | 4 | Weakly electron-donating | Contributes to the overall electronic structure and steric properties of the ligand. |
Intermolecular Interactions in Coordination Complexes
Beyond the primary coordination bonds between the ligand and the metal ion, non-covalent intermolecular interactions play a crucial role in the solid-state structures of these coordination complexes. These interactions, such as hydrogen bonding and π-π stacking, are responsible for the assembly of individual complex units into higher-dimensional supramolecular architectures.
| Type of Interaction | Participating Groups | Structural Consequence |
| Hydrogen Bonding | Coordinated water, carboxylate oxygen | Formation of 1D, 2D, or 3D supramolecular networks. |
| π-π Stacking | Aromatic rings of the benzyloxy group | Stabilization of the crystal lattice. |
Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "4-Benzyloxy-2-methoxy-benzoic acid" by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
For comparison, the ¹H NMR spectrum of the related compound, 4-benzyloxybenzoic acid, in DMSO-d₆ shows characteristic peaks at approximately 12.7 ppm for the carboxylic acid proton, between 7.11 and 7.93 ppm for the aromatic protons, and a singlet at 5.19 ppm for the benzyloxy CH₂ group. chemicalbook.com Similarly, the ¹H NMR spectrum of 4-methoxybenzoic acid shows a carboxylic acid proton at around 12.7 ppm, aromatic protons between 7.03 and 7.93 ppm, and a methoxy (B1213986) singlet at 3.84 ppm. chemicalbook.com
The ¹³C NMR spectrum provides further structural confirmation. For instance, in benzoic acid, the carbon atoms of the benzene (B151609) ring appear in close proximity at high resolution, while the carboxylic acid carbon is shifted further downfield due to the electron-withdrawing effect of the oxygen atoms. docbrown.info In the case of "this compound," one would expect distinct signals for the methoxy carbon, the benzylic methylene (B1212753) carbon, the carboxyl carbon, and the various aromatic carbons, each influenced by its specific electronic environment.
Table 1: Predicted and Comparative ¹H NMR Chemical Shifts (ppm) This table includes predicted data for a derivative and experimental data for related compounds to illustrate expected spectral regions.
| Proton Type | Methyl 4-benzyloxy-2-methoxybenzoate (Predicted) | 4-Benzyloxybenzoic acid (Experimental) chemicalbook.com | 4-Methoxybenzoic acid (Experimental) chemicalbook.com |
|---|---|---|---|
| Carboxylic Acid (-COOH) | N/A (Ester) | ~12.7 | ~12.7 |
| Aromatic (Ar-H) | 7.3 - 7.5 | 7.11 - 7.93 | 7.03 - 7.93 |
| Benzyloxy (-OCH₂Ph) | ~5.1 | ~5.19 | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of "this compound," which helps in confirming its molecular formula and structure. The molecular weight of "this compound" is 258.27 g/mol , corresponding to its molecular formula of C₁₅H₁₄O₄.
In electron ionization mass spectrometry, the molecule is expected to undergo characteristic fragmentation. Based on the analysis of related compounds, the fragmentation of "this compound" would likely involve the loss of specific functional groups. For example, the mass spectrum of 4-benzyloxybenzoic acid shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment from the benzyloxy group. nist.gov The molecular ion peak for this related compound is observed at m/z 228. nist.gov
Another related compound, 4-methoxybenzoic acid, typically fragments with the loss of a methyl group followed by the loss of carbon monoxide. The fragmentation of benzoic acid itself is well-documented, with major fragments at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺), arising from the loss of a hydroxyl group and a carboxyl group, respectively. docbrown.info
Therefore, for "this compound," one could anticipate a fragmentation pattern that includes:
A molecular ion peak [M]⁺ at m/z 258.
A prominent peak at m/z 91 due to the stable benzyl (B1604629)/tropylium cation.
Fragments resulting from the loss of the methoxy group (-OCH₃) or the entire benzyloxy group (-OCH₂C₆H₅).
Decarboxylation, leading to the loss of CO₂ (44 Da).
Table 2: Expected and Comparative Mass Spectrometry Fragments
| m/z | Proposed Fragment | Origin | Reference Compound(s) |
|---|---|---|---|
| 258 | [C₁₅H₁₄O₄]⁺ | Molecular Ion | Target Compound |
| 228 | [C₁₄H₁₂O₃]⁺ | Molecular Ion | 4-Benzyloxybenzoic acid nist.gov |
| 152 | [C₈H₈O₃]⁺ | Molecular Ion | 4-Methoxybenzoic acid |
| 122 | [C₇H₆O₂]⁺ | Molecular Ion | Benzoic acid docbrown.info |
| 105 | [C₆H₅CO]⁺ | Loss of -OH from Benzoic Acid | Benzoic acid docbrown.info |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation | 4-Benzyloxybenzoic acid nist.gov |
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction techniques are pivotal in determining the three-dimensional arrangement of atoms within the crystalline lattice of "this compound," providing insights into its solid-state conformation and intermolecular interactions.
For instance, the single-crystal X-ray diffraction of 4-(benzyloxy)benzoic acid revealed that the molecules form centrosymmetric dimers through pairwise O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov The dihedral angle between the two aromatic rings in this molecule is 39.76°. nih.gov In a more complex derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, single-crystal analysis also showed the formation of inversion dimers via O-H···O hydrogen bonds, creating R₂²(8) ring motifs. nih.gov The presence of the bulky benzyloxy group can influence the dihedral angles between the aromatic rings. nih.gov These findings suggest that "this compound" would likely also form hydrogen-bonded dimers in the solid state, with its molecular conformation influenced by the steric and electronic effects of both the benzyloxy and methoxy substituents.
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample and for identifying different polymorphic forms. units.it The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on crystal structures determined by X-ray diffraction.
For related compounds, Hirshfeld surface analysis has provided detailed insights into the nature of the crystal packing. In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the analysis revealed that the major contributions to crystal packing arise from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) contacts. nih.govrri.res.in Red spots on the Hirshfeld surface mapped over d_norm indicate strong O-H···O hydrogen bonds. nih.govrri.res.in A similar analysis on other benzyloxybenzoic acid derivatives showed that approximately 90% of the Hirshfeld surface areas are due to H···H, C···H, and O···H contacts. rsc.org These results suggest that for "this compound," the crystal structure is likely dominated by a combination of strong hydrogen bonds from the carboxylic acid groups and numerous weaker van der Waals interactions involving the aromatic rings and the benzyloxy and methoxy groups.
Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound nih.govrri.res.in
| Interaction Type | Contribution (%) in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |
|---|---|
| H···H | 39.7 |
| C···H/H···C | 39.0 |
Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of "this compound," respectively.
The IR spectrum provides information about the functional groups present in the molecule. For "this compound," the IR spectrum is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info A strong carbonyl (C=O) stretching vibration from the carboxylic acid would appear around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching vibrations from the ether and carboxylic acid groups would be present in the 1200-1300 cm⁻¹ region.
UV-Visible spectroscopy provides information on the electronic transitions within the molecule, which are primarily associated with the conjugated aromatic system. The presence of the benzyloxy and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. Benzoic acid itself exhibits absorption bands related to π → π* transitions of the benzene ring. nist.gov
Table 4: Expected Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) docbrown.info |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Aromatic Ring | C-H stretch | > 3000 |
| Carboxylic Acid | C=O stretch | ~1700 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Exploration of Biological Activities and Mechanisms of Action in Vitro Studies Only
In Vitro Anticancer Activity of Derivatives
Derivatives of 4-benzyloxy-2-methoxy-benzoic acid have demonstrated notable anticancer properties in laboratory settings, primarily through the inhibition of cancer cell growth across various cell lines.
Studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cells. For instance, certain derivatives have been identified as potential therapeutic agents against breast cancer, showing inhibitory effects on cell lines such as MDA-MB-231. Another study on a benzofuran (B130515) derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), found that it suppresses the proliferation of hepatocellular carcinoma (HCC) cells, specifically in the Huh7 cell line which has a mutated p53 gene. nih.gov
Further research into related structures, such as benzoxazole (B165842) derivatives, has identified compounds with potent cytotoxic effects. A derivative featuring a 2-methoxy phenyl moiety displayed significant inhibitory activity against both liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 3.95 µM and 4.054 µM, respectively. nih.gov Similarly, a chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), was tested against six human cancer cell lines and found to be most effective against SMMC-7721 liver cancer cells, inducing apoptosis.
Table 1: In Vitro Antiproliferative Activity of Selected Derivatives
| Derivative Class | Specific Compound | Target Cancer Cell Line(s) | Observed Effect | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|---|
| Benzoic Acid Derivative | Not Specified | MDA-MB-231 (Breast) | Inhibition of cell proliferation | Not Specified | |
| Benzofuran Derivative | BMBF | Huh7 (Liver) | Suppression of proliferation and motility | Not Specified | nih.gov |
| Benzoxazole Derivative | Derivative 14a (with 2-methoxy phenyl) | HepG2 (Liver) | Inhibitory activity | 3.95 ± 0.18 | nih.gov |
| MCF-7 (Breast) | 4.054 ± 0.17 | ||||
| Chalcone Derivative | DMC | SMMC-7721 (Liver) | Cytotoxicity, induction of apoptosis | 32.3 ± 1.13 |
Based on the available research, there is limited specific information regarding the direct DNA binding activity of this compound derivatives as a primary mechanism of their anticancer action. The primary mechanisms identified relate to enzyme inhibition and the modulation of cellular pathways. nih.gov
In Vitro Anti-inflammatory Mechanisms
Derivatives of benzoic acid have been investigated for their ability to modulate inflammatory pathways. Related compounds demonstrate anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade. For example, certain benzoic acid derivatives like gallic acid and syringic acid are effective inhibitors of secretory phospholipase A2 (sPLA2), a major enzyme in the inflammatory pathway, with IC₅₀ values below 2 µM.
A phenylpropanoid derivative, HHMP, isolated from Juglans mandshurica, significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in LPS-stimulated RAW 264.7 macrophage cells. This effect was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Similarly, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to restore levels of inflammatory cytokines, including TNF-α, IL-1β, IL-10, and IL-6, in vitro, showcasing its potential to manage inflammation. This compound also demonstrated the ability to neutralize inflammation induced by viper venom.
In Vitro Antimicrobial Properties Against Bacterial Strains and Fungi
Derivatives of benzoic acid have been evaluated for their antimicrobial capabilities. Benzoic acid itself is known as a nonspecific antimicrobial agent. A study on salicylanilide (B1680751) benzoates revealed significant in vitro antibacterial activity, particularly against Gram-positive bacterial strains, with minimum inhibitory concentrations (MICs) as low as 0.98 μmol/L. This activity was observed even against methicillin-resistant Staphylococcus aureus (MRSA).
Further studies on other benzoic acid derivatives confirmed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values of 125 µg/mL for one derivative. The antimicrobial potential of related compounds from red cabbage, such as 2-Methoxy-4-vinylphenol and benzofuran, has been linked to the inhibition of bacterial DNA gyrase and lipoprotein. While antibacterial effects are prominent, the antifungal activity of these derivatives is generally reported to be lower. However, some activity against the fungal strain Candida albicans has been noted for certain 1,3-oxazole derivatives.
Table 2: In Vitro Antimicrobial Activity of Selected Derivatives
| Derivative Class | Target Organism(s) | Activity/MIC Value | Source |
|---|---|---|---|
| Salicylanilide Benzoates | Gram-positive bacteria (incl. MRSA) | MIC ≥0.98 μmol/L | |
| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative | S. aureus, B. subtilis (Gram-positive) | MIC = 125 µg/mL | |
| 1,3-Oxazole Derivative | C. albicans (Fungus) | Moderate Activity |
Enzyme Inhibition and Receptor Binding Studies
The biological effects of this compound derivatives are often traced back to their interaction with specific enzymes and receptors. Studies have demonstrated binding interactions with cathepsins B and L, suggesting a role in modulating proteolytic pathways.
In the context of anticancer activity, benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Other benzoic acid derivatives act as inhibitors of secretory phospholipase A2 (sPLA2), a critical enzyme in the inflammatory process. Furthermore, related cinnamic acid derivatives with methoxy (B1213986) groups have been shown to inhibit human acetylcholinesterase (hAChE), indicating potential applications in neurological contexts. Research on 2-hydroxy-4-methoxy benzoic acid (HMBA) has shown it modulates the activities of heme oxygenase (HO1) and myeloperoxidase (MPO).
Table 3: Enzyme and Receptor Inhibition by Related Derivatives
| Derivative Class | Enzyme/Receptor Target | Biological Context | Source |
|---|---|---|---|
| Benzoxazole Derivative | VEGFR-2 | Cancer (Angiogenesis) | nih.gov |
| Benzoic Acid Derivatives | Secretory Phospholipase A2 (sPLA2) | Inflammation | |
| Cinnamic Acid Derivative | Human Acetylcholinesterase (hAChE) | Neurotransmission | |
| Benzoic Acid Derivatives | Cathepsin B | Proteostasis, Cancer | |
| Cathepsin L | |||
| 2-hydroxy-4-methoxy benzoic acid | Heme Oxygenase (HO1) | Inflammation, Oxidative Stress | |
| Myeloperoxidase (MPO) |
Modulation of Biological Pathways
Derivatives of this compound can exert their effects by modulating complex biological pathways. In cancer models, the benzofuran derivative BMBF was found to suppress metastasis by modulating the epithelial-mesenchymal transition (EMT). nih.gov It achieved this by upregulating E-cadherin while downregulating vimentin, Slug, and MMP9. nih.gov This was associated with the deactivation of the FAK/AKT downstream signaling pathway and inhibition of mutated p53. nih.gov
In the context of inflammation, derivatives have been shown to effectively modulate inflammatory pathways. Specifically, the phenylpropanoid derivative HHMP was found to inhibit the LPS-induced activation of the NF-κB and MAPK signaling pathways. Furthermore, certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial components of the proteostasis network.
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of this compound, the nature and positioning of its functional groups—the carboxylic acid, the methoxy group, and the benzyloxy group—are pivotal in defining its interactions with biological targets. While comprehensive structure-activity relationship (SAR) studies specifically centered on a wide array of this compound analogs are not extensively documented in publicly available literature, insights can be gleaned from research on related benzoic acid derivatives. These studies underscore the critical role that substituents on the aromatic ring play in modulating in vitro biological effects.
Derivatives of this compound have demonstrated notable potential in preclinical in vitro studies, particularly in the realms of anticancer and anti-inflammatory research. The existing functional groups suggest that the molecule's binding affinity and specificity for various enzymes or receptors can be finely tuned through structural modifications.
General principles from SAR studies on other benzoic acid derivatives can be extrapolated to hypothesize how alterations to the this compound scaffold might influence its biological profile. For instance, the lipophilicity conferred by the benzyloxy group is a significant factor in membrane permeability and interaction with hydrophobic pockets of target proteins. The electronic properties of the methoxy group also play a crucial role in the molecule's reactivity and binding capabilities.
To illustrate the impact of structural modifications on the biological activity of benzoic acid derivatives, the following data from in vitro studies on related compounds are presented.
Table 1: In Vitro Activity of Various Substituted Benzoic Acid Derivatives
| Compound Series | Key Structural Modifications | Biological Target/Assay | Observed In Vitro SAR Trends | Reference |
|---|---|---|---|---|
| Substituted Benzoic Acids | Variation of substituent at the 4-position (e.g., dimethylamino, tert-butyl) | Yeast Sir2p Inhibition | The size of the substituent at the para-position was found to be crucial for inhibitory activity, with a bulky tert-butyl group showing the highest potency. Charged groups, however, led to a loss of activity. nih.gov | nih.gov |
| 3-(Adenosylthio)benzoic Acid Derivatives | Introduction of chloro, bromo, methoxy, or phenyl groups at the 2-position | SARS-CoV-2 Nsp14 Methyltransferase Inhibition | Substituents at the 2-position that could engage in additional van der Waals interactions significantly enhanced inhibitory potency compared to the unsubstituted parent compound. nih.gov | nih.gov |
| 4-(4-(Alkyl- and phenylaminocarbonyl)benzoyl)benzoic Acids | Variation of the alkyl and phenylamino (B1219803) side chain | Human Steroid 5α-reductase Isozyme 2 Inhibition | The phenylaminocarbonyl derivative (compound 4c) exhibited the most potent inhibitory activity, with an IC50 value of 0.82 µM, highlighting the importance of the terminal aromatic group for this specific target. nih.gov | nih.gov |
| Benzoic Acid Derivatives with Diphenylurea Moiety | Introduction of chlorine or bromine at the 3-position of the central benzene (B151609) ring | VLA-4 Antagonism | Halogenation at the 3-position of the central phenyl ring led to improved pharmacokinetic properties while maintaining potent in vitro activity (IC50 of 0.51 nM for compound 12l). nih.gov | nih.gov |
These examples from related benzoic acid derivatives strongly suggest that systematic modifications to the this compound structure would likely yield significant variations in biological activity. Key areas for potential SAR exploration would include:
Modification of the Benzyloxy Group: Altering the substituent on the phenyl ring of the benzyloxy group (e.g., with electron-donating or electron-withdrawing groups) or replacing the phenyl ring with other aromatic or aliphatic moieties could impact lipophilicity and interactions with target proteins.
Modification of the Methoxy Group: Shifting the position of the methoxy group on the primary benzene ring or substituting it with other alkoxy groups of varying chain lengths could influence the electronic environment and steric hindrance around the carboxylic acid.
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could affect the molecule's polarity, cell permeability, and binding mode to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
